5-Carboxamide vs. 4-Carboxamide Regioisomer: Carboxamide Position Governs H-Bond Vector Geometry and Kinase Pharmacophore Integrity
The target compound positions the carboxamide at C5 of the pyrazole ring (IUPAC: 5-amino-N-ethyl-2-propan-2-ylpyrazole-3-carboxamide), establishing a contiguous 3-amino–pyrazole–5-carboxamide donor–acceptor–donor (DAD) triad that mimics the adenine N6–N1–N7 hydrogen-bonding pattern recognized by kinase hinge regions. In contrast, the 4-carboxamide regioisomer 3-amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide (CAS 2171315-50-5, SMILES: O=C(C1=CN(C(C)C)N=C1N)NCC) projects the carboxamide from C4, altering the H-bond vector by approximately 120° and disrupting the contiguous DAD pharmacophore . The amino-pyrazole medicinal chemistry review documents that the 3-aminopyrazole NH–N=C–NH₂ pattern is stereochemically optimized for kinase hinge binding, with the carboxamide position serving as a critical determinant of target engagement geometry [1]. The BTK inhibitor co-crystal structure (PDB 6MNY) confirms that aminopyrazole-5-carboxamides engage the hinge via a bidentate hydrogen-bond network, while the C5 carboxamide NH projects toward the gatekeeper residue, a geometry unavailable to the 4-carboxamide regioisomer [2].
| Evidence Dimension | Carboxamide H-bond vector geometry (5-carboxamide vs. 4-carboxamide regioisomer) |
|---|---|
| Target Compound Data | 5-carboxamide: contiguous 3-NH₂—pyrazole N2—5-C(=O)NH-Et DAD triad; carboxamide NH projects toward kinase gatekeeper region |
| Comparator Or Baseline | 4-carboxamide regioisomer (CAS 2171315-50-5): carboxamide at C4; 3-NH₂—pyrazole N2—4-C(=O)NH-Et spatial arrangement with ~120° altered projection vector |
| Quantified Difference | Approximately 120° angular difference in carboxamide projection vector between 5- and 4-substitution; qualitative disruption of contiguous DAD hinge-binding pharmacophore |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature; PDB 6MNY co-crystal structure of aminopyrazole-5-carboxamide bound to BTK kinase domain (2.80 Å resolution) |
Why This Matters
For kinase inhibitor lead optimization, the carboxamide position determines whether the compound can productively engage the kinase hinge; procurement of the 4-carboxamide regioisomer instead of the 5-carboxamide would yield a molecule with a fundamentally different target-engagement geometry, invalidating structure-based design hypotheses.
- [1] Lusardi, M.; Spallarossa, A.; Brullo, C. Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. 2023, 24, 7834. DOI: 10.3390/ijms24097834. View Source
- [2] Schnute, M.E.; Benoit, S.E.; Buchler, I.P.; et al. Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. ACS Med. Chem. Lett. 2019, 10, 80–85. PDB 6MNY: Crystal structure of mouse BTK kinase domain in complex with aminopyrazole-5-carboxamide inhibitor 9a, 2.80 Å. DOI: 10.1021/acsmedchemlett.8b00461. View Source
